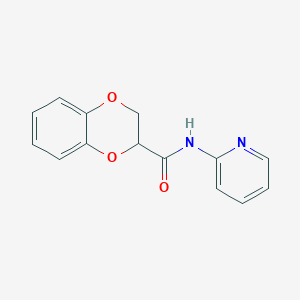![molecular formula C16H17FN2O4 B5102290 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that has been used clinically for several decades. However, CPP-115 is not used as a drug, but rather as a research tool due to its ability to inhibit the activity of an enzyme called GABA-transaminase (GABA-T).
科学的研究の応用
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been extensively used in scientific research to study the role of GABA-T in various physiological and pathological conditions. GABA-T is an enzyme that catalyzes the degradation of gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-T by 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid leads to an increase in GABA levels, which can have various therapeutic effects.
作用機序
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid inhibits GABA-T by binding to its active site, thereby preventing the degradation of GABA. This results in an increase in GABA levels, which can activate GABA receptors and produce inhibitory effects on neuronal activity. The exact mechanism of how 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid binds to GABA-T is not fully understood, but it is believed to involve the formation of a covalent bond between the enzyme and the inhibitor.
Biochemical and Physiological Effects
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to increase GABA levels in the brain and spinal cord, which can produce anticonvulsant, anxiolytic, and sedative effects. 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has also been shown to improve cognitive function and reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has several advantages as a research tool. It is highly selective for GABA-T and does not affect other enzymes or neurotransmitters. It is also stable and can be administered orally or intraperitoneally. However, there are some limitations to its use. 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid has a short half-life and needs to be administered frequently to maintain its effects. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Another area of interest is the development of more potent and selective GABA-T inhibitors that can overcome the limitations of 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid. Additionally, research on the mechanism of action of 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid and its effects on other neurotransmitters and enzymes can provide insights into the pathophysiology of various disorders and lead to the development of novel treatments.
合成法
1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid can be synthesized by reacting vigabatrin with 2-fluorophenylacetic acid and piperidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid in high purity.
特性
IUPAC Name |
1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c17-11-3-1-2-4-12(11)19-14(20)9-13(15(19)21)18-7-5-10(6-8-18)16(22)23/h1-4,10,13H,5-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLVGEIUBZDTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
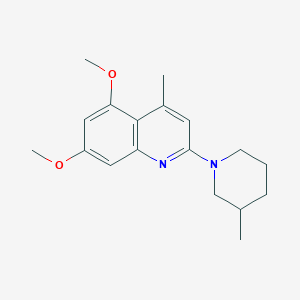
![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)
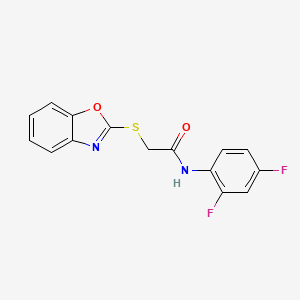
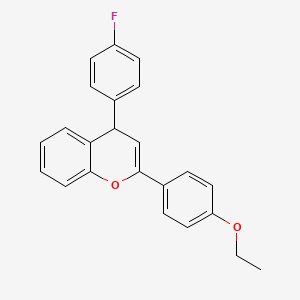
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5102247.png)
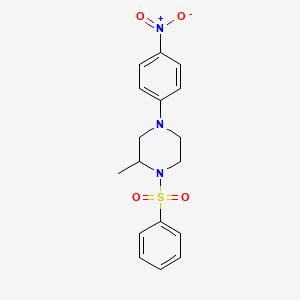
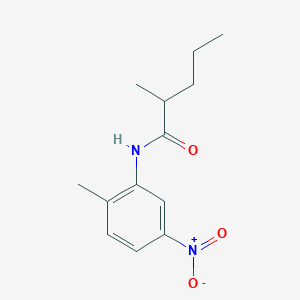
![2-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B5102257.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5102274.png)
![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)
